molecular formula C15H10ClNO2 B14357757 4-Chloro-6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 90276-18-9

4-Chloro-6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14357757
CAS No.: 90276-18-9
M. Wt: 271.70 g/mol
InChI Key: NCHFMINFTQTXRU-UHFFFAOYSA-N
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Description

“4-Chloro-6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one” is a synthetic organic compound that features a unique combination of a chlorinated cyclohexadienone and a phenyl-substituted oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Chloro-6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one” typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling: The final step involves coupling the chlorinated cyclohexadienone with the phenyl-substituted oxazole under suitable conditions, often using a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, possibly affecting the oxazole ring or the chlorinated cyclohexadienone.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “4-Chloro-6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-Chloro-6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(5-phenyl-1,2-oxazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one: can be compared with other chlorinated cyclohexadienones and phenyl-substituted oxazoles.

    Similar compounds: might include derivatives with different substituents on the oxazole ring or the cyclohexadienone moiety.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90276-18-9

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

4-chloro-2-(5-phenyl-1,2-oxazol-3-yl)phenol

InChI

InChI=1S/C15H10ClNO2/c16-11-6-7-14(18)12(8-11)13-9-15(19-17-13)10-4-2-1-3-5-10/h1-9,18H

InChI Key

NCHFMINFTQTXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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